molecular formula C16H15NO2 B3055013 Bis(4-methoxyphenyl)acetonitrile CAS No. 6275-26-9

Bis(4-methoxyphenyl)acetonitrile

Cat. No. B3055013
CAS RN: 6275-26-9
M. Wt: 253.29 g/mol
InChI Key: UYVKMNROFWNHHB-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetonitrile is an organic compound with the linear formula CH3OC6H4CH2CN . It’s commonly used as an organic building block .


Synthesis Analysis

While specific synthesis methods for “Bis(4-methoxyphenyl)acetonitrile” were not found, acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetonitrile has a boiling point of 286-287 °C, a refractive index of 1.531, and a density of 1.085 g/mL at 25 °C .

Scientific Research Applications

Photoluminescent Properties

  • Synthesis and Photoluminescent Characteristics : Bis(4-methoxyphenyl)acetonitrile derivatives demonstrate significant photoluminescent properties. Lowe and Weder (2002) synthesized phenylene vinylene oligomers using (4-methoxyphenyl)acetonitrile, which exhibited high photoluminescence. This study suggests potential applications in dye and lighting technology due to the large bathochromic shift observed in their emission spectra, indicating their usefulness in various optical applications (Lowe & Weder, 2002).

Chemical Synthesis and Reactivity

  • Role in Organic Synthesis : The compound has been used in various organic synthesis processes. For instance, Mizuno et al. (2001) utilized 1-bis(4-methoxyphenyl)vinylidene-2,3-dimethylcyclopropanes, derived from this compound, in a photoisomerization study. This research demonstrates the compound's utility in creating specific organic structures, which could be crucial for developing new pharmaceuticals or materials (Mizuno et al., 2001).

Catalysis

  • Catalysis Applications : The compound has been used in catalysis research. Specklin et al. (2011) and Mezaache et al. (2014) explored its use in the context of silyl- to bisarylmethyl ethers interconversion, demonstrating its role as a catalyst in organic synthesis. This highlights its potential in facilitating various chemical reactions, particularly in organic chemistry (Specklin et al., 2011), (Mezaache et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition : An application in corrosion control was identified by Bentiss et al. (2009), who investigated the use of derivatives of this compound in inhibiting corrosion of mild steel. This suggests its potential utility in industrial applications, particularly in protecting metals from corrosive environments (Bentiss et al., 2009).

Safety and Hazards

While specific safety and hazards for “Bis(4-methoxyphenyl)acetonitrile” were not found, similar compounds like “(3-Methoxyphenyl)acetonitrile” are considered hazardous. They are toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-bis(4-methoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKMNROFWNHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283790
Record name bis(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6275-26-9
Record name NSC33422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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